molecular formula C19H24N2O3 B2734734 Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate CAS No. 1396851-16-3

Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate

Cat. No. B2734734
CAS RN: 1396851-16-3
M. Wt: 328.412
InChI Key: YEJGDRXHVHCKQI-UHFFFAOYSA-N
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Description

Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. In

Scientific Research Applications

Synthesis and Chemical Engineering

Research has developed high-yielding syntheses for compounds structurally similar to Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate, including methods for creating benzazepine derivatives. These syntheses involve steps like N-alkylation, carbamoylation, and intramolecular cyclization, providing insights into potential synthetic routes and chemical behaviors of Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate (Vaid et al., 2014).

Photophysical Properties

Studies on azo/ester/Schiff base liquid crystals, which share structural features with the target compound, reveal their potential for applications in materials science due to their high thermal stability and wide-temperature mesomorphic range. These findings suggest that Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate could possess similar valuable photophysical and thermotropic properties, applicable in advanced material design (Ahmed et al., 2020).

Crystal Engineering

In crystal engineering, the application of pressure can induce phase transitions in high-Z′ structures, as demonstrated by studies on related compounds. This research underlines the significance of molecular packing and conformation in crystalline states, suggesting that Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate could exhibit interesting phase behavior under different physical conditions, relevant for the development of new crystalline materials (Johnstone et al., 2010).

Drug Design and Medicinal Chemistry

While avoiding specifics on drug use, dosage, and side effects, it's worth noting that structural analogs of Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate are explored for their potential biological activities, including as protein kinase inhibitors. This implies potential research avenues in medicinal chemistry for the compound , focusing on its role in modulating biological targets (Breitenlechner et al., 2004).

properties

IUPAC Name

methyl 4-[4-(azepan-1-yl)but-2-ynylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-19(23)17-10-8-16(9-11-17)18(22)20-12-4-7-15-21-13-5-2-3-6-14-21/h8-11H,2-3,5-6,12-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJGDRXHVHCKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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